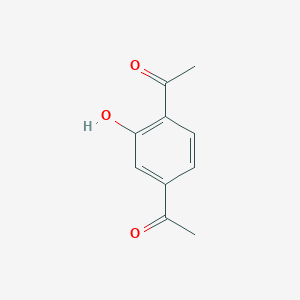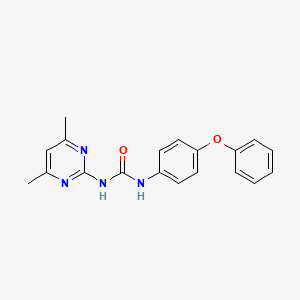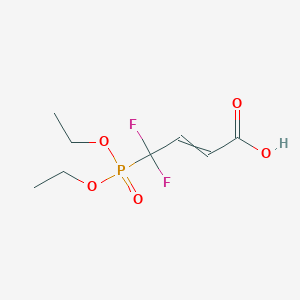![molecular formula C6H7N5 B12576383 Pyrazolo[1,5-A]pyrimidine-3,5-diamine CAS No. 201599-16-8](/img/structure/B12576383.png)
Pyrazolo[1,5-A]pyrimidine-3,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-A]pyrimidine-3,5-diamine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-A]pyrimidine-3,5-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with formamide or formic acid derivatives under reflux conditions . Another approach includes the use of hydrazine derivatives and β-dicarbonyl compounds, followed by cyclization .
Industrial Production Methods: Industrial production methods for this compound are generally based on scalable synthetic routes that ensure high yield and purity. These methods often involve the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: Pyrazolo[1,5-A]pyrimidine-3,5-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyrimidine derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Pyrazolo[1,5-A]pyrimidine-3,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent probes and materials for optoelectronic applications.
Mecanismo De Acción
The mechanism of action of Pyrazolo[1,5-A]pyrimidine-3,5-diamine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
- 3,6-Dinitropyrazolo[1,5-A]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-A]pyrimidin-7(4H)-one
Comparison: Pyrazolo[1,5-A]pyrimidine-3,5-diamine is unique due to its specific substitution pattern and the resulting biological activities. Compared to similar compounds, it exhibits distinct photophysical properties and a broader range of applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
201599-16-8 |
|---|---|
Fórmula molecular |
C6H7N5 |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
pyrazolo[1,5-a]pyrimidine-3,5-diamine |
InChI |
InChI=1S/C6H7N5/c7-4-3-9-11-2-1-5(8)10-6(4)11/h1-3H,7H2,(H2,8,10) |
Clave InChI |
FFNJDUZBKSGSIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=C(C=N2)N)N=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


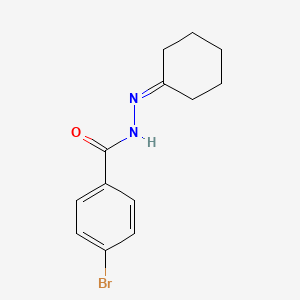
![N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide](/img/structure/B12576311.png)
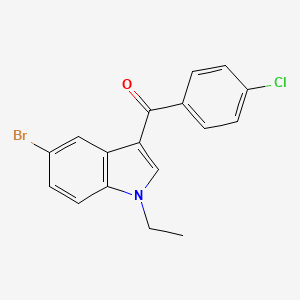
![N,N'-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide](/img/structure/B12576322.png)
![3-(3-Nitrophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12576337.png)
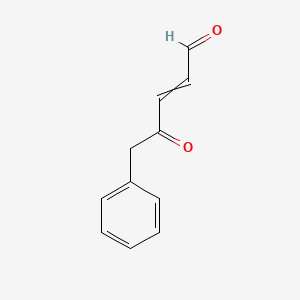
![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, ethyl ester](/img/structure/B12576349.png)
![4-{[(Anthracen-9-YL)methoxy]methyl}pyridine](/img/structure/B12576356.png)
![Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl-](/img/structure/B12576357.png)
![2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]-](/img/structure/B12576360.png)
![1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane](/img/structure/B12576368.png)
